molecular formula C12H9NO4 B1594494 Methyl 3-nitro-1-naphthoate CAS No. 13772-63-9

Methyl 3-nitro-1-naphthoate

Cat. No. B1594494
CAS RN: 13772-63-9
M. Wt: 231.2 g/mol
InChI Key: QFUDSCNJHFVWIB-UHFFFAOYSA-N
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Description



  • Methyl 3-nitro-1-naphthoate (CAS Number: 13772-63-9) is an organic compound with the linear formula C12H9NO4. It is a naphthoate derivative containing a nitro group.

  • Molecular Weight : 231.20 g/mol

  • MDL Number : MFCD00085480





  • Synthesis Analysis



    • The synthesis of Methyl 3-nitro-1-naphthoate involves a multistep reaction between acenaphthoquinone and various 1,3-diketones in the presence of different primary aliphatic and benzylic alcohols.

    • The reaction proceeds via a sequential addition/oxidation mechanism, including a metal-free addition step of acenaphthoquinone and 1,3-diketones, followed by H5IO6-mediated C–C oxidative cleavage of the corresponding vicinal diols at room temperature.





  • Molecular Structure Analysis



    • Linear Formula: C12H9NO4

    • Boiling Point : Not specified

    • InChI Key : QFUDSCNJHFVWIB-UHFFFAOYSA-N

    • Pubchem ID : 260948





  • Chemical Reactions Analysis



    • The synthesis involves the addition of acenaphthoquinone to 1,3-diketones, followed by oxidative cleavage of vicinal diols.

    • The alcohols play a dual role as both the reaction solvent and nucleophile.





  • Physical And Chemical Properties Analysis



    • Solubility : Practically insoluble (0.035 g/L) at 25°C.

  • Scientific Research Applications

    Photophysical Properties in Microenvironments

    • Enhancement of Photophysical Properties : Methyl 3-nitro-1-naphthoate, when investigated in different microenvironments like micelles and niosomes, shows enhanced absorption and fluorescence intensity. This suggests its utility in photophysical studies and potential applications in materials science (Wang et al., 2016).

    Chemical and Electronic Properties

    • Dipole Moments and Conformational Analysis : The dipole moments of methyl 1-naphthoates, including those substituted with a nitro group, provide insights into the conformation of the carboxyl group and its rotational isomerism. This information is crucial for understanding the chemical behavior and reactivity of these compounds (Fujita et al., 1967).
    • UV Absorption Spectra : The UV absorption spectra of substituted 1-naphthoic acids, including those with nitro groups, reveal the electronic transitions between molecular orbitals. This knowledge is key to applications in spectroscopy and the development of electronic materials (Fujita et al., 1966).

    Applications in Organic Chemistry

    • Nitrosation and Antiviral Activities : Studies on nitrosation of phenolic substrates, including naphthols, show the production of p-quinone monooximes, which exhibit antiviral activities. This suggests potential pharmaceutical applications of these derivatives (Ishikawa et al., 1996).
    • Methylamination in Organic Synthesis : Methyl 3-nitro-1-naphthoate's derivatives are explored in methylamination reactions, providing valuable insights into the synthesis of nitro compounds. This is significant for developing new synthetic routes in organic chemistry (Woźniak et al., 1997).

    Safety And Hazards

    Warning (H302 - Harmful if swallowed)



  • Future Directions



    • Further research could explore the potential applications of naphthoate-based scaffolds containing quinoline, pyranone, and cyclohexenone moieties in various fields such as biology, medicine, and materials science.




    properties

    IUPAC Name

    methyl 3-nitronaphthalene-1-carboxylate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C12H9NO4/c1-17-12(14)11-7-9(13(15)16)6-8-4-2-3-5-10(8)11/h2-7H,1H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    QFUDSCNJHFVWIB-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC(=O)C1=CC(=CC2=CC=CC=C21)[N+](=O)[O-]
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C12H9NO4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID30293887
    Record name methyl 3-nitro-1-naphthoate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30293887
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    231.20 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Methyl 3-nitro-1-naphthoate

    CAS RN

    13772-63-9
    Record name 13772-63-9
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    Record name methyl 3-nitro-1-naphthoate
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    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name methyl 3-nitronaphthalene-1-carboxylate
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    Synthesis routes and methods I

    Procedure details

    To a suspension of 22.0 g (0.101 mol) of 3-nitro-1-napthalene-carboxylic acid (prepared according to procedures in Duffy, K. J., et al., in J. Med. Chem. 2001, 44, 3730-3745) in 1 L of anhydrous dichloromethane at 0° C. under an atmosphere of nitrogen was added 9.8 mL (0.11 mol) of oxalyl chloride followed by 0.80 mL (10 mmol) of anhydrous N,N-dimethylformamide. The reaction mixture was allowed to gradually warm to ambient temperature for 3 h until gas evolution ceased. The resulting homogeneous solution was concentrated in vacuo to remove all volatiles. The residue was then dissolved in 1 L of anhydrous dichloromethane and 20 mL (0.51 mol) of anhydrous methanol was added. After stirring for 1 h, the reaction was carefully quenched with a saturated aqueous sodium bicarbonate solution (500 mL). The organic layer was separated and the aqueous layer was extracted with dichloromethane (2×250 mL). The combined organic layers were washed with brine (300 mL), dried over magnesium sulfate, filtered and concentrated in vacuo to yield the title compound as a pale yellow solid, which was used without further purification. LC/MS 232.2 (M+1).
    Quantity
    22 g
    Type
    reactant
    Reaction Step One
    Quantity
    1 L
    Type
    solvent
    Reaction Step One
    Quantity
    9.8 mL
    Type
    reactant
    Reaction Step Two
    Quantity
    0.8 mL
    Type
    reactant
    Reaction Step Three
    Quantity
    20 mL
    Type
    reactant
    Reaction Step Four

    Synthesis routes and methods II

    Procedure details

    To a suspension of 22.0 g (0.101 mol) of 3-nitro-1-napthalene-carboxylic acid (prepared according to procedures in Duffy, K. J., et al., in J. Med. Chem. 2001, 44, 3730-3745) in 1 L of anhydrous dichloromethane at 0° C. under an atmosphere of nitrogen was added 9.8 mL (0.11 mol) of oxalyl chloride followed by 0.80 mL (10 mmol) of anhydrous N,N-dimethylformamide. The reaction mixture was allowed to gradually warm to ambient temperature for 3 h until gas evolution ceased. The resulting homogeneous solution was concentrated in vacuo to remove all volatiles. The residue was then dissolved in 1 L of anhydrous dichloromethane and 20 mL (0.51 mol) of anhydrous methanol was added. After stirring for 1 h, the reaction was carefully quenched with a saturated aqueous sodium bicarbonate solution (500 mL). The organic layer was separated and the aqueous layer was extracted with dichloromethane (2×250 mL). The combined organic layers were washed with brine (300 mL), dried over magnesium sulfate, filtered and concentrated in vacuo to yield the title compound as a pale yellow solid, which was used without further purification. LC/MS 232.2 (M+1). Step B: Methyl 3-amino-1-naphthoate. To 1.15 g (1.08 mmol) of 10% palladium on carbon was added a suspension of 11.6 g (50.0 mmol) of the above methyl 3-nitro-1-naphthoate in 150 mL of anhydrous ethanol and 40 mL of anhydrous dichloromethane. The resulting suspension was agitated under an atmosphere of hydrogen at 40 psi for 3 h during which time all solids dissolved. The reaction mixture was filtered through a plug of Celite®, which was subsequently washed with dichloromethane (300 mL). The combined filtrates were concentrated in vacuo to yield the title compound as a pale green gum which was used without further purification. LC/MS 202.1 (M+1). Step C: Methyl 3-bromo-1-naphthoate. A solution of 4.34 g (62.9 mmol) of sodium nitrite in 40 mL of water was added dropwise to a 0° C. solution of 11.5 g (57.2 mmol) of the above methyl 3-amino-1-naphthoate in 300 mL of ethanol and 60 mL of 48% aqueous hydrobromic acid while maintaining an internal reaction temperature below 10° C. After complete addition of the aqueous solution the resulting dark red reaction mixture was stirred at 0° C. for an additional 30 min. The cooled (0° C.) reaction mixture was then added over 20 min. to a suspension of 8.21 g (57.2 mmol) of cuprous bromide in 60 mL of ethanol and 60 mL of 48% aqueous hydrobromic acid heated to 95° C. After stirring for 30 min. the reaction mixture was cooled to 0° C. and carefully partitioned between ethyl ether (250 mL) and water (600 mL). The organic layer was separated and the aqueous layer was extracted with ethyl ether (2×300 mL). The combined organic layers were washed with brine (100 mL), dried over magnesium sulfate, filtered and concentrated in vacuo. The residue was passed through a plug of silica gel eluting with 30% dichloromethane in hexanes and the filtrate concentrated in vacuo. Flash chromatography on a Biotage® purification apparatus (silica gel, 7% dichloromethane/hexanes) yielded the title compound as a colorless solid. 1H NMR (DMSO-d6): δ 8.67 (d, J=8.4 Hz, 1H), 8.50 (s, 1H), 8.15 (s, 1H), 8.02 (d, J=8.0 Hz, 1H), 7.68-7.71 (m, 1H), 7.63-7.66 (t, J=7.6 Hz, 1H), 3.94 (s, 3H). LC/MS 265.0 (M+1) and 267.0 (M+3). Step D: tert-Butyl 4-[4-(methoxycarbonyl-2-naphthyl]-1-piperazinecarboxylate. To 670 mg (2.53 mmol) of the compound from Step C and 517 mg (2.78 mmol) of tert-butyl 1-piperazinecarboxylate in a dry 50 mL flask was added 20 mL anhydrous dioxane. The system was purged for 5 min., and then flushed with nitrogen. 1.23 g (3.80 mmol) of cesium carbonate was added to the flask, and the system was again purged for 5 min with nitrogen, then flushed with nitrogen. Next, 60 mg (0.1 5 mmol) of 2-dicyclohexylphosphino-2′(N,N-dimethylamino)biphenyl, and 73 mg (0.13 mmol) of bis(dibenzylideneacetone)palladium were added, and the system was purged with nitrogen one last time. The reaction mixture was heated at 85° C. under nitrogen for 24 h. After cooling to room temperature, the solution was filtered through Celite® and concentrated in vacuo to yield an orange oil, which was purified using a Biotage Horizon® system (10%-25% ethyl acetate in hexanes gradient) to give the title compound. LC/MS: 371.2 (M+1) Step E: Methyl 3-(1-piperazinyl)-1-naphthoate trifluoroacetic acid salt. To 120 mg (0.324 mmol) of the compound from Step D was added 5 mL dichloromethane and 0.5 mL trifluoroacetic acid. When the reaction was complete by LC-MS (1 h), the solution was concentrated in vacuo. The resulting oil was triturated with ethyl ether (3 mL) and filtered to give the title compound as a pale green solid. 1H NMR (CD3OD): δ 8.64 (d, J=8.2 Hz, 1H), 7.99 (d, J=2.5 Hz, 1H), 7.81 (d, J=8.0 Hz, 1H), 7.46 (m, 3H), 3.98 (s, 3H), 3.54 (t, J=4.8 Hz, 4H), 3.43 (t, J=5.5 Hz, 4H). LC/MS 271.0 (M+1).
    Quantity
    4.34 g
    Type
    reactant
    Reaction Step One
    Quantity
    11.5 g
    Type
    reactant
    Reaction Step One
    Name
    Quantity
    40 mL
    Type
    solvent
    Reaction Step One
    Quantity
    300 mL
    Type
    solvent
    Reaction Step One
    Quantity
    60 mL
    Type
    solvent
    Reaction Step One
    [Compound]
    Name
    cuprous bromide
    Quantity
    8.21 g
    Type
    reactant
    Reaction Step Two
    Quantity
    60 mL
    Type
    solvent
    Reaction Step Two
    Quantity
    60 mL
    Type
    solvent
    Reaction Step Two

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
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    Methyl 3-nitro-1-naphthoate
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    Reactant of Route 6
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    Citations

    For This Compound
    4
    Citations
    K Yamada, KC Rice, JL Flippen-Anderson… - Journal of medicinal …, 1996 - ACS Publications
    … Methyl 6-Nitro-1-naphthoate (17) and Methyl 3-Nitro-1-naphthoate (18) from 3-Nitro-1,8-naphthoic Anhydride (16). These compounds were prepared by the following modification of the …
    Number of citations: 26 pubs.acs.org
    EA Dixon, A Fischer… - Canadian Journal of …, 1981 - cdnsciencepub.com
    … We were unable to effect the reduction of methyl 3-nitro-1-naphthoate by this reagent. Nystrom has described the selective reduction of p-nitrobenzaldehyde and the lack of reduction of …
    Number of citations: 32 cdnsciencepub.com
    HL Godshall - 1968 - search.proquest.com
    The importance of the relationship of brain chemistry to behavior has become increasingly evi-aent in recent years. Drugs are now available to alleviate minor depressions and calm …
    Number of citations: 0 search.proquest.com
    JL Kice, H Lotey - The Journal of Organic Chemistry, 1989 - ACS Publications
    … A suspension of 4.0 g (17.3 mmol) of methyl 3-nitro1-naphthoate in 75 mL of ether was then added dropwise over 15 min, and the mixture was stirred for an additional 10-15 min …
    Number of citations: 7 pubs.acs.org

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